6-Pentafluorosulfanyl-2,4-diphenylquinazoline
Overview
Description
6-Pentafluorosulfanyl-2,4-diphenylquinazoline (6-PFSDQ) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the quinazoline family, which is a heterocyclic compound containing an aromatic ring with two nitrogen atoms. 6-PFSDQ has been found to have unique properties that have made it an attractive option for scientists to use in their studies.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Synthesis and Reactivity
Novel quinazoline derivatives have been synthesized through various chemical reactions, indicating the interest in exploring the chemical space around quinazoline structures for diverse applications. For example, the synthesis of quinazoline derivatives through the [4+2] cycloaddition demonstrates the synthetic accessibility of these compounds and their potential utility as intermediates in further chemical transformations (Chioua et al., 2002).
Material Science and Photophysics
Photoluminescent Materials
The study of iridium(III) complexes containing the pentafluorosulfanyl group and different cyclometalated ligands, including quinazoline derivatives, reveals their potential in emitting materials with high photoluminescence quantum efficiency. This finding underscores the relevance of pentafluorosulfanyl-substituted quinazolines in the development of advanced photophysical materials with potential applications in organic light-emitting diodes (OLEDs) and other photonic devices (Xiao-Feng Ma et al., 2019).
Fluorescent Sensors and Polymerisation Monitors
Sensing and Photopolymerisation
Quinazoline derivatives have been explored as fluorescent sensors for monitoring photopolymerisation processes, demonstrating their utility in real-time monitoring of very quick chemical processes. This application is particularly valuable in industrial settings where the control and optimization of polymer production processes are critical (Topa et al., 2019).
Energetic Materials
Energetic Materials Development
The inclusion of pentafluorosulfanyl groups in organic compounds has been shown to significantly improve the physical properties of energetic materials. Research on SF5-containing heterocycles indicates the group's potential to increase density and enhance detonation performance, suggesting that 6-Pentafluorosulfanyl-2,4-diphenylquinazoline could find applications in the design of new energetic materials with improved performance (Ye et al., 2007).
properties
IUPAC Name |
(2,4-diphenylquinazolin-6-yl)-pentafluoro-λ6-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F5N2S/c21-28(22,23,24,25)16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)27-20(26-18)15-9-5-2-6-10-15/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOOJEALCQFSEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)S(F)(F)(F)(F)F)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F5N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180112 | |
Record name | Sulfur, (2,4-diphenyl-6-quinazolinyl)pentafluoro-, (OC-6-21)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201180112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1394319-80-2 | |
Record name | Sulfur, (2,4-diphenyl-6-quinazolinyl)pentafluoro-, (OC-6-21)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394319-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfur, (2,4-diphenyl-6-quinazolinyl)pentafluoro-, (OC-6-21)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201180112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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